REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[cH:5][n:6][nH:7][c:8]2[cH:9][cH:10]1.[CH3:13][NH:14][CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH:20]1[NH:21][CH3:22].[Cu:29]([I:30])[I:31].[I-:12].[Na+:11].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1>>[c:2]1([I:12])[cH:3][c:4]2[cH:5][n:6][nH:7][c:8]2[cH:9][cH:10]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2[nH]ncc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC1CCCCC1NC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
I[Cu]I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[I-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
Ic1ccc2[nH]ncc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |